2H-Cyclohepta[b]furan-2-one, 4,5,6,7,8,8a-hexahydro-
Overview
Description
2H-Cyclohepta[b]furan-2-one, 4,5,6,7,8,8a-hexahydro- is a heterocyclic compound recognized for its unique structure and diverse chemical properties. This compound is part of the broader class of heteroazulenes, which are known for their inotropic characteristics . The molecular structure of 2H-Cyclohepta[b]furan-2-one, 4,5,6,7,8,8a-hexahydro- includes a seven-membered ring fused with a furan ring, contributing to its distinct chemical behavior .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Cyclohepta[b]furan-2-one, 4,5,6,7,8,8a-hexahydro- can be achieved through various methods. One common approach involves the iodation of precursor compounds followed by Suzuki–Miyaura coupling reactions . This one-pot procedure allows for the efficient formation of the desired compound with high yields. The reaction conditions typically involve the use of iodinating agents such as N-iodosuccinimide (NIS) and palladium catalysts for the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of 2H-Cyclohepta[b]furan-2-one, 4,5,6,7,8,8a-hexahydro- may involve large-scale batch processes utilizing similar synthetic routes. The scalability of the Suzuki–Miyaura coupling reaction makes it suitable for industrial applications, ensuring consistent quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
2H-Cyclohepta[b]furan-2-one, 4,5,6,7,8,8a-hexahydro- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the molecule, such as the furan ring and the seven-membered ring .
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include various derivatives of 2H-Cyclohepta[b]furan-2-one, 4,5,6,7,8,8a-hexahydro-, each with unique chemical and physical properties. These derivatives are often used as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
2H-Cyclohepta[b]furan-2-one, 4,5,6,7,8,8a-hexahydro- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2H-Cyclohepta[b]furan-2-one, 4,5,6,7,8,8a-hexahydro- exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to engage in various chemical interactions, influencing biological processes at the molecular level . These interactions often involve binding to specific receptors or enzymes, modulating their activity and leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
2H-Cyclohepta[b]furan-2-one, 3,3a,4,7,8,8a-hexahydro-6-(1-hydroxy-3-oxobutyl)-7-methyl-3-methylene-, acetate:
3,8-Diaryl-2H-cyclohepta[b]furan-2-ones:
Uniqueness
2H-Cyclohepta[b]furan-2-one, 4,5,6,7,8,8a-hexahydro- stands out due to its specific structural features and the resulting chemical behavior. Its ability to undergo a wide range of chemical reactions and its applications in various fields highlight its versatility and importance in scientific research .
Properties
IUPAC Name |
4,5,6,7,8,8a-hexahydrocyclohepta[b]furan-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c10-9-6-7-4-2-1-3-5-8(7)11-9/h6,8H,1-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRXVQEKRWINDPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(=CC(=O)O2)CC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90460073 | |
Record name | 2H-Cyclohepta[b]furan-2-one, 4,5,6,7,8,8a-hexahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90460073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4478-65-3 | |
Record name | 2H-Cyclohepta[b]furan-2-one, 4,5,6,7,8,8a-hexahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90460073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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